molecular formula C5H4N2O2 B072724 4-Nitropyridine CAS No. 1122-61-8

4-Nitropyridine

Cat. No.: B072724
CAS No.: 1122-61-8
M. Wt: 124.1 g/mol
InChI Key: FEXIEMAAKBNTFK-UHFFFAOYSA-N
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Description

4-Nitropyridine is an organic compound with the molecular formula C5H4N2O2. It is a derivative of pyridine, where a nitro group is substituted at the fourth position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

4-Nitropyridine is utilized in several scientific research applications:

Safety and Hazards

4-Nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and causes irritation to skin and serious eyes irritation . It may cause dyspnea (difficult or labored breathing) .

Future Directions

4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of this compound with no 2-nitropyridine by-product .

Biochemical Analysis

Biochemical Properties

4-Nitropyridine is an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The pathway to this compound involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 and H2SO4 as the nitration reagent, it can result in polynitration .

Cellular Effects

One study found that this compound N-oxide, a derivative of this compound, had a significant antibiofilm effect on Pseudomonas aeruginosa biofilms . The biofilm biomass of P. aeruginosa was considerably reduced by this compound .

Molecular Mechanism

The reaction mechanism of this compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

Temporal Effects in Laboratory Settings

In a laboratory setting, this compound is prepared from pyridine N-oxide in a two-step approach . By employing continuous extraction in the nitration step and applying optimized conditions, a throughput of 0.716 kg this compound product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .

Metabolic Pathways

The major metabolic pathway of this compound is reduction to (possibly via 4-nitroso-) 4-hydroxylamino- and 4-amino-pyridine 1-oxides, and then to 4-aminopyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitropyridine can be synthesized through a two-step continuous flow process. The first step involves the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid to produce this compound N-oxide. This intermediate is then reacted with phosphorus trichloride to yield the final product .

Industrial Production Methods: In industrial settings, the continuous flow methodology is preferred to minimize the accumulation of highly energetic and potentially explosive nitration products. This method ensures high selectivity and yield, with a throughput of approximately 0.716 kilograms of this compound per day .

Chemical Reactions Analysis

Types of Reactions: 4-Nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

    3-Nitropyridine: Similar to 4-nitropyridine but with the nitro group at the third position.

    2-Nitropyridine: Nitro group at the second position.

    4-Aminopyridine: Amino group instead of the nitro group at the fourth position.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the nitro group affects the electronic properties of the pyridine ring, making this compound distinct in its chemical behavior compared to its isomers .

Properties

IUPAC Name

4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2O2/c8-7(9)5-1-3-6-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXIEMAAKBNTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074453
Record name Pyridine, 4-nitro-
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Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1122-61-8
Record name 4-Nitropyridine
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Record name 4-Nitropyridine
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Record name Pyridine, 4-nitro-
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Record name 4-NITROPYRIDINE 95%
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Record name 4-NITROPYRIDINE
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Synthesis routes and methods

Procedure details

3-Chloro-2-methylpyridine N-oxide may be nitrated with a mixture of nitric acid and sulphuric acids, and the 4-nitropyridine produced successively treated with sodium methoxide, heated in acetic anhydride, purified and deacetylated to give 2-hydroxymethyl-3-chloro-4-methoxypyridine, which may be substituted for 2-hydroxy-3-methoxypyridine in the procedure of Example 1(ii)-(v) to prepare N-cyano-N'-methyl-N"-[2-((3-chloro-4-methoxy-2-pyridyl)methylthio)ethyl]guanidine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-nitropyridine exert its effects on biological systems?

A1: this compound, and specifically its N-oxide derivative (this compound N-oxide), is known to be a potent mutagen and carcinogen. [] While the exact mechanism of action is complex, research suggests that its enzymatic reduction to 4-hydroxyaminoquinoline N-oxide (4HAQO) plays a crucial role. 4HAQO is implicated in the formation of DNA adducts, leading to DNA damage that contributes to its mutagenic and carcinogenic properties. []

Q2: Is oxidative stress involved in the biological effects of this compound N-oxide?

A2: Yes, studies have shown that this compound N-oxide induces significant oxidative stress within cells. [] It acts as a powerful inducer of the soxRS regulon in Escherichia coli, a system responsible for responding to oxidative stress. [] This oxidative stress is believed to be an additional contributing factor to its carcinogenic potential.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H4N2O2. Its molecular weight is 138.10 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A4: Various spectroscopic methods are employed to analyze these compounds. These include:* NMR Spectroscopy: Both 1H NMR and 13C NMR spectroscopy help elucidate the structure and electronic environment of protons and carbons in the molecule, respectively. [] * IR Spectroscopy: Provides information about the functional groups present in the molecule through their characteristic vibrational frequencies. [, , ] * UV/Vis Spectroscopy: Useful for studying electronic transitions within the molecule and can be used to investigate solvent effects and hydrogen-bonding interactions. [] * Electron Spin Resonance (ESR): Provides insights into the formation and properties of radicals generated from this compound derivatives upon irradiation or chemical reactions. [, , , ]

Q5: Does the provided research explore any catalytic applications of this compound or its derivatives?

A5: The provided research focuses primarily on the synthesis, characterization, and biological properties of this compound derivatives. There is no mention of their use as catalysts in the provided abstracts.

Q6: How is computational chemistry being used in research related to this compound derivatives?

A6: Computational methods are being employed to gain a deeper understanding of the properties and behavior of these molecules. Examples include:* Molecular orbital calculations: Used to investigate the electronic structure, charge distribution, and reactivity of this compound anion radicals and their ion pairs with alkali metal cations. [, ]* Density Functional Theory (DFT): Employed to calculate electronic properties such as dipole moments and quadrupole moments of this compound N-oxide and 3-methyl-4-nitropyridine N-oxide. [] * Time-Dependent Density Functional Theory (TD-DFT): Used to predict UV/Vis absorption spectra and excited-state properties of this compound N-oxide derivatives. []* Quantum Theory of Atoms in Molecules (QTAIM): Applied to analyze intermolecular interactions, specifically hydrogen bonding, in cocrystals of this compound N-oxide with benzenesulfonamide derivatives. []

Q7: How do structural modifications of this compound N-oxide derivatives affect their biological activity?

A7: Studies indicate that the position and nature of substituents on the pyridine ring can significantly influence the biological activity of this compound N-oxide derivatives. For instance, 3-methyl-4-nitropyridine N-oxide exhibits potent second harmonic generation (SHG) activity and is considered a promising nonlinear optical material. [, , ] Additionally, introducing substituents like methyl groups can affect the electron density distribution within the molecule, influencing its reactivity and interaction with biological targets. []

Q8: Does the research discuss safety considerations or regulations related to handling this compound and its derivatives?

A8: While specific SHE regulations are not mentioned, the research highlights the toxic nature of this compound N-oxide, emphasizing its mutagenic and carcinogenic properties. [, , ] This underscores the importance of handling these compounds with extreme caution and adhering to appropriate safety protocols in laboratory and industrial settings.

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